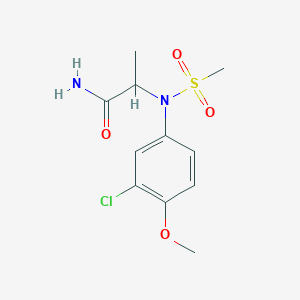
N~2~-(3-chloro-4-methoxyphenyl)-N~2~-(methylsulfonyl)alaninamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~2~-(3-chloro-4-methoxyphenyl)-N~2~-(methylsulfonyl)alaninamide, also known as CMMA, is a chemical compound that has gained attention in the scientific community due to its potential applications in the field of cancer research. This compound is a proteasome inhibitor, which means that it has the ability to prevent the breakdown of proteins within cells. This property has made it a promising candidate for the development of new cancer treatments.
Mecanismo De Acción
N~2~-(3-chloro-4-methoxyphenyl)-N~2~-(methylsulfonyl)alaninamide works by inhibiting the activity of the proteasome, which is responsible for breaking down proteins within cells. By preventing this process, N~2~-(3-chloro-4-methoxyphenyl)-N~2~-(methylsulfonyl)alaninamide can cause the accumulation of abnormal proteins and ultimately lead to cell death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N~2~-(3-chloro-4-methoxyphenyl)-N~2~-(methylsulfonyl)alaninamide have been studied extensively in cell culture and animal models. These studies have shown that N~2~-(3-chloro-4-methoxyphenyl)-N~2~-(methylsulfonyl)alaninamide can induce apoptosis, or programmed cell death, in cancer cells. Additionally, N~2~-(3-chloro-4-methoxyphenyl)-N~2~-(methylsulfonyl)alaninamide has been shown to inhibit the growth and spread of cancer cells in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N~2~-(3-chloro-4-methoxyphenyl)-N~2~-(methylsulfonyl)alaninamide in lab experiments is its ability to selectively target cancer cells while sparing healthy cells. This property makes it a promising candidate for the development of new cancer treatments. However, one limitation of using N~2~-(3-chloro-4-methoxyphenyl)-N~2~-(methylsulfonyl)alaninamide is its potential toxicity, which may limit its clinical use.
Direcciones Futuras
There are several future directions for research on N~2~-(3-chloro-4-methoxyphenyl)-N~2~-(methylsulfonyl)alaninamide. One area of interest is the development of new proteasome inhibitors that are more potent and less toxic than N~2~-(3-chloro-4-methoxyphenyl)-N~2~-(methylsulfonyl)alaninamide. Additionally, researchers are investigating the use of N~2~-(3-chloro-4-methoxyphenyl)-N~2~-(methylsulfonyl)alaninamide in combination with other cancer treatments, such as chemotherapy and radiation therapy, to enhance their effectiveness. Finally, researchers are exploring the potential use of N~2~-(3-chloro-4-methoxyphenyl)-N~2~-(methylsulfonyl)alaninamide in the treatment of other diseases, such as autoimmune disorders and neurodegenerative diseases.
In conclusion, N~2~-(3-chloro-4-methoxyphenyl)-N~2~-(methylsulfonyl)alaninamide is a promising compound with potential applications in the field of cancer research. Its ability to selectively target cancer cells and induce cell death make it a promising candidate for the development of new cancer treatments. However, further research is needed to fully understand its mechanisms of action and potential toxicity, as well as to explore its potential use in the treatment of other diseases.
Métodos De Síntesis
The synthesis of N~2~-(3-chloro-4-methoxyphenyl)-N~2~-(methylsulfonyl)alaninamide involves several steps, including the reaction of 3-chloro-4-methoxyaniline with methylsulfonyl chloride to form N-(3-chloro-4-methoxyphenyl)methanesulfonamide. This compound is then reacted with alanine to produce N~2~-(3-chloro-4-methoxyphenyl)-N~2~-(methylsulfonyl)alaninamide.
Aplicaciones Científicas De Investigación
N~2~-(3-chloro-4-methoxyphenyl)-N~2~-(methylsulfonyl)alaninamide has been the subject of numerous scientific studies, particularly in the field of cancer research. Proteasome inhibitors like N~2~-(3-chloro-4-methoxyphenyl)-N~2~-(methylsulfonyl)alaninamide have been shown to have anti-cancer properties by inducing cell death and preventing the growth and spread of cancer cells.
Propiedades
IUPAC Name |
2-(3-chloro-4-methoxy-N-methylsulfonylanilino)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN2O4S/c1-7(11(13)15)14(19(3,16)17)8-4-5-10(18-2)9(12)6-8/h4-7H,1-3H3,(H2,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZEQAVLVFNPUKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N)N(C1=CC(=C(C=C1)OC)Cl)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~2~-(3-chloro-4-methoxyphenyl)-N~2~-(methylsulfonyl)alaninamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3aS*,5S*,9aS*)-2-(2,3-dihydro-1H-inden-2-yl)-5-(1-ethyl-1H-imidazol-2-yl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B6081620.png)
![ethyl {5-[(5-bromo-1H-indol-3-yl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate](/img/structure/B6081625.png)
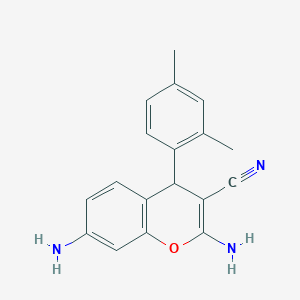
![dimethyl 1-[2-(1-adamantyloxy)ethyl]-4-(4-fluorophenyl)-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B6081635.png)
![1-[1-(3-cyclopentylpropanoyl)-3-piperidinyl]-4-(2-methylphenyl)piperazine](/img/structure/B6081637.png)
![N-(2,4-difluorophenyl)-2-[(4-oxo-3,4-dihydro-2-quinazolinyl)thio]acetamide](/img/structure/B6081645.png)
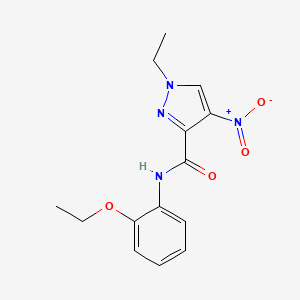
![ethyl 3-(2-methylbenzyl)-1-[4-(1H-1,2,4-triazol-1-yl)butanoyl]-3-piperidinecarboxylate](/img/structure/B6081658.png)
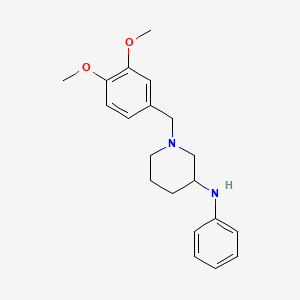
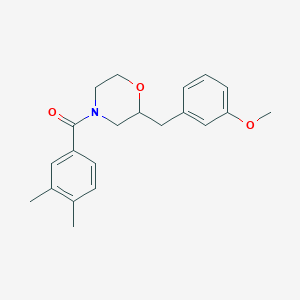
![1-mercapto-4-(4-methoxyphenyl)-7,7-dimethyl-6,9-dihydro-7H-pyrano[4',3':4,5]thieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B6081688.png)
![3-[2-(2,4-difluorophenyl)ethyl]-N,N-dimethyl-1-piperidinesulfonamide](/img/structure/B6081695.png)
![N-(6-methyl-7-oxo-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-3-yl)-2-(thieno[2,3-d]pyrimidin-4-ylthio)acetamide](/img/structure/B6081712.png)
![1-[(6-{[(2R,6S)-2,6-dimethyl-4-morpholinyl]carbonyl}imidazo[2,1-b][1,3]thiazol-5-yl)methyl]-L-prolinamide](/img/structure/B6081716.png)